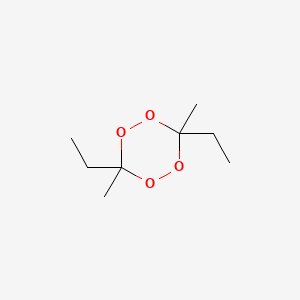
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol . . This compound is characterized by its unique tetraoxane ring structure, which consists of four oxygen atoms and two carbon atoms forming a six-membered ring.
准备方法
The synthesis of 3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane typically involves the reaction of diethyl ketone with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure the formation of the tetraoxane ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
化学反应分析
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can break the tetraoxane ring, leading to the formation of alcohols or ethers.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of tetraoxane rings and their stability under various conditions.
Biology: The compound is investigated for its potential use as an oxidizing agent in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its peroxide-like structure.
作用机制
The mechanism of action of 3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane involves the cleavage of the tetraoxane ring to release reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the generation of free radicals that can damage cellular components .
相似化合物的比较
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane can be compared with other similar compounds, such as:
3,6-Dimethyl-1,2,4,5-tetroxane: Lacks the ethyl groups, making it less bulky and potentially less reactive.
3,6-Diethyl-1,2,4,5-tetroxane: Lacks the methyl groups, which may affect its stability and reactivity.
1,2,4,5-Tetrazine, 3,6-dimethyl-: Contains nitrogen atoms in place of oxygen, leading to different chemical properties and reactivity.
属性
CAS 编号 |
2780-59-8 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
3,6-diethyl-3,6-dimethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C8H16O4/c1-5-7(3)9-11-8(4,6-2)12-10-7/h5-6H2,1-4H3 |
InChI 键 |
DYDYIBSLXXUTQU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OOC(OO1)(C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


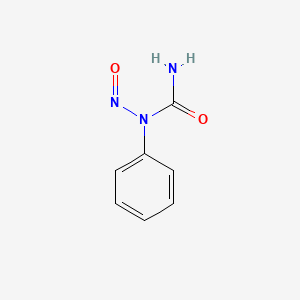
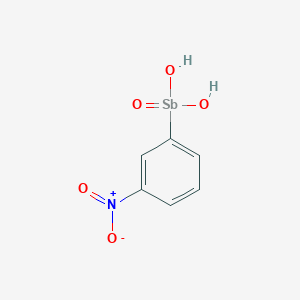

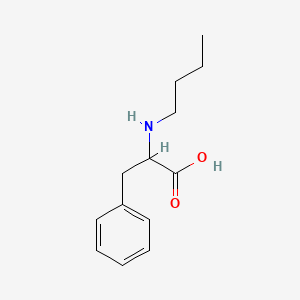
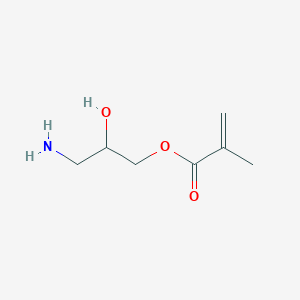
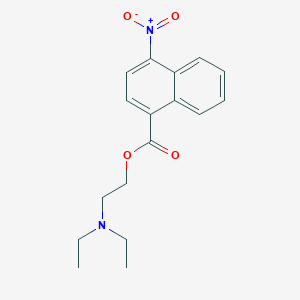
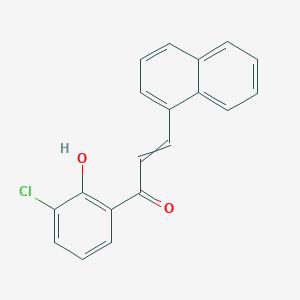
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
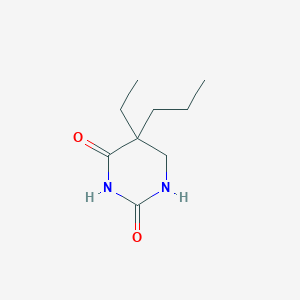


![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
